![molecular formula C18H23N5O B5302351 N-(2-ethylphenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide](/img/structure/B5302351.png)
N-(2-ethylphenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide, commonly known as EPPA, is a chemical compound with potential therapeutic applications. EPPA belongs to the class of piperazinecarboxamide derivatives and has been studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of EPPA is not fully understood. However, studies have suggested that EPPA acts as an antagonist at the 5-HT2A receptor and a partial agonist at the D2 receptor. EPPA has also been found to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
EPPA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain. EPPA has also been found to decrease the levels of corticosterone, a stress hormone. Studies have suggested that EPPA may have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
EPPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties have been well studied. However, EPPA has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of EPPA. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems, such as the noradrenergic and cholinergic systems. Additionally, further research is needed to understand the mechanism of action of EPPA and its potential side effects.
Synthesis Methods
The synthesis of EPPA involves the reaction between 2-ethylphenylhydrazine and 6-methyl-3-pyridazinecarboxylic acid, followed by the addition of piperazine and acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
EPPA has been studied for its potential therapeutic applications in various fields. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. EPPA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-ethylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-15-6-4-5-7-16(15)19-18(24)23-12-10-22(11-13-23)17-9-8-14(2)20-21-17/h4-9H,3,10-13H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCXKANOHWGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.